BenchChemオンラインストアへようこそ!

ethyl 1-oxaspiro[2.3]hexane-2-carboxylate

COX-2 inhibition anti-inflammatory spiro epoxide

Ethyl 1-oxaspiro[2.3]hexane-2-carboxylate (CAS 73039-83-5) is a spirocyclic epoxide (oxirane) bearing an ethyl ester at the C2 position, defined by a fused oxetane–cyclopropane core that confers high ring strain (combined ~57 kcal/mol) and a rigid three-dimensional architecture. This scaffold is recognized across medicinal chemistry and organic synthesis for its ability to modulate amine basicity (ΔpKa ≈ –1 to –2 units vs gem-dimethyl analogues), lower intrinsic log P, and enhance aqueous solubility compared to non-spirocyclic isosteres.

Molecular Formula C8H12O3
Molecular Weight 156.181
CAS No. 73039-83-5
Cat. No. B2404588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-oxaspiro[2.3]hexane-2-carboxylate
CAS73039-83-5
Molecular FormulaC8H12O3
Molecular Weight156.181
Structural Identifiers
SMILESCCOC(=O)C1C2(O1)CCC2
InChIInChI=1S/C8H12O3/c1-2-10-7(9)6-8(11-6)4-3-5-8/h6H,2-5H2,1H3
InChIKeyUWDSUEYRJVSLEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-Oxaspiro[2.3]hexane-2-carboxylate (CAS 73039-83-5): A Strained Spiro-Epoxide Building Block for Medicinal Chemistry and Chemical Biology Procurement


Ethyl 1-oxaspiro[2.3]hexane-2-carboxylate (CAS 73039-83-5) is a spirocyclic epoxide (oxirane) bearing an ethyl ester at the C2 position, defined by a fused oxetane–cyclopropane core that confers high ring strain (combined ~57 kcal/mol) and a rigid three-dimensional architecture [1]. This scaffold is recognized across medicinal chemistry and organic synthesis for its ability to modulate amine basicity (ΔpKa ≈ –1 to –2 units vs gem-dimethyl analogues), lower intrinsic log P, and enhance aqueous solubility compared to non-spirocyclic isosteres . The compound exhibits multi-target pharmacological activity, including COX-2 inhibition (IC50 450 nM), 12-lipoxygenase inhibition (IC50 5.0 µM), CCR5 antagonism (IC50 19 nM), and induction of monocytic differentiation in undifferentiated cells [2][3][4][5]. A one-step synthesis has been reported in quantitative yield under adapted Vilsmeier conditions, and commercial suppliers routinely offer >98% purity with full NMR, HPLC, and GC batch quality documentation [6].

Why Ethyl 1-Oxaspiro[2.3]hexane-2-carboxylate Cannot Be Replaced by Methyl Ester, gem-Dimethyl, or Non-Spirocyclic Epoxide Analogues


The 1-oxaspiro[2.3]hexane scaffold introduces a unique combination of ring strain, three-dimensional shape, and electronic modulation that is absent in simple epoxides, linear esters, or even closely related spiro analogues such as the methyl ester or gem-dimethyl variants. The oxetane ring in this spiro system lowers adjacent amine pKa by 1–2 units relative to gem-dimethyl substituents, directly impacting membrane permeability and oral bioavailability potential . The ethyl ester specifically increases lipophilicity and alters metabolic stability compared to the methyl ester analogue . Moreover, the spirocyclic framework conferring reduced log P (1.3–1.7 vs 2.1–2.5) and higher aqueous solubility (25–35 vs 10–15 mg/mL) compared to gem-dimethyl analogues makes it a preferred choice when balancing potency and drug-like properties is essential . These physicochemical differentiations cannot be replicated by non-spirocyclic epoxides or congeners lacking the oxetane, making direct substitution a risk of altered target engagement, ADME profile, and ultimately experimental reproducibility.

Product-Specific Quantitative Evidence: Ethyl 1-Oxaspiro[2.3]hexane-2-carboxylate vs. Key Comparators


COX-2 Inhibition: ethyl 1-oxaspiro[2.3]hexane-2-carboxylate vs. Standard NSAIDs and Spiro-oxaspiro Indiculides as Class-Level Context

Ethyl 1-oxaspiro[2.3]hexane-2-carboxylate inhibits human recombinant COX-2 with an IC50 of 450 nM in a peroxidase activity assay using arachidonic acid as substrate [1]. By class-level inference, structurally related oxaspiro compounds such as indiculide A show COX-2 IC50 of 3.02 µM and COX-1/COX-2 selectivity index of 1.11, which compares favorably to the NSAID diclofenac (selectivity index 0.96) [2]. While direct head-to-head data against the methyl ester analogue for COX-2 are not publicly available, the ethyl ester's distinct lipophilicity and metabolic stability profile differentiate it within the spiro-epoxide class.

COX-2 inhibition anti-inflammatory spiro epoxide

12-Lipoxygenase Inhibition: Differentiating a Multi-Target Profile vs. Standard 5-LOX Inhibitors

The target compound inhibits porcine leukocyte 12-lipoxygenase (ALOX15) with an IC50 of 5.0 µM, measured via conversion of [1-14C]arachidonic acid to 12-HPETE/12-HETE [1]. For class-level context, the natural oxaspiro compound indiculide A inhibits human recombinant 5-LOX with an IC50 of 2.57 µM, superior to the standard 5-LOX inhibitor zileuton (IC50 3.70 µM, p<0.05) [2]. The target compound's 12-LOX activity is complementary: while less potent than indiculide A at 5-LOX, it engages a different lipoxygenase isoform (12-LOX vs 5-LOX), suggesting a broader arachidonic acid pathway modulation that neither the methyl ester nor simpler non-spirocyclic epoxide analogues have been reported to provide.

12-lipoxygenase 12-LOX arachidonic acid cascade

CCR5 Antagonism: Nanomolar Potency Differentiation from Structurally Related Spiro-CCR5 Ligands

Ethyl 1-oxaspiro[2.3]hexane-2-carboxylate exhibits potent CCR5 antagonism with an IC50 of 19 nM in a HEK293 cell-based calcium flux assay co-expressing Gα16 [1]. By contrast, another spirocyclic CCR5 ligand (BDBM50109883 / CHEMBL3604300) shows an IC50 of 26,800 nM in a human MOLT4 cell calcium mobilization assay, representing a >1,400-fold potency differential [2]. Preliminary pharmacological screening independently confirms the compound's utility as a CCR5 antagonist scaffold for HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [3]. This nanomolar potency in a functional cell-based assay distinguishes it from weaker spiro-CCR5 ligands that lack the oxaspiro[2.3]hexane architecture and ethyl ester substitution pattern.

CCR5 antagonist HIV entry inhibitor chemokine receptor

Cellular Differentiation Activity: Monocytic Lineage Commitment as a Unique Phenotypic Differentiator

The compound arrests the proliferation of undifferentiated cells and induces their differentiation to the monocyte lineage, supporting applications as an anti-cancer agent and for dermatological conditions including psoriasis, wrinkles, and skin barrier dysfunction [1]. This pro-differentiation phenotype is mechanistically distinct from the anti-proliferative activity observed for spiro-epoxyoxindole analogues, which primarily exert cytotoxicity through nucleophilic ring-opening without reported differentiation-inducing capability [2]. No quantitative comparator is available for this endpoint; however, the qualitative differentiation phenotype represents a functional bifurcation that cannot be assumed for the methyl ester analogue or other spiro-epoxide building blocks absent direct experimental confirmation.

differentiation therapy monocytic differentiation anticancer

Synthetic Accessibility and Commercial Purity: Quantitative Yield Synthesis vs. Multi-Step Spiro-Epoxide Alternatives

A one-step synthesis of ethyl 1-oxaspiro[2.3]hexane-2-carboxylate has been reported in quantitative yield under adapted Vilsmeier conditions, with full characterization by ¹H, ²H, ¹³C NMR, IR, and Raman spectroscopy [1]. In contrast, the synthesis of methyl 1-oxaspiro[2.3]hexane-2-carboxylate and substituted analogues typically requires multi-step sequences involving cyclization reactions with appropriate precursors , and the general class of spiro-epoxides often requires separate epoxidation and spirocyclization steps, as exemplified by the House–Meinwald rearrangement strategy for congested trisubstituted spiro-epoxides [2]. Commercially, the target compound is available at 98% purity with batch-specific QC documentation (NMR, HPLC, GC) , providing procurement-grade consistency that may not be uniformly available for less common spiro-epoxide analogues.

one-step synthesis quantitative yield Vilsmeier conditions

Physicochemical Differentiation: Amine pKa Modulation and Solubility Advantage of the 1-Oxaspiro[2.3]hexane Core

The 1-oxaspiro[2.3]hexane core, when positioned α to an amine, lowers amine pKa by 1–2 units (from 8.5–9.1 to 7.2–7.8) and reduces intrinsic log P by ~0.8 units (from 2.1–2.5 to 1.3–1.7) compared to the gem-dimethyl analogue, while simultaneously increasing aqueous solubility approximately 2-fold (from 10–15 mg/mL to 25–35 mg/mL) . These data derive from studies on spirocyclic pyrrolidine and piperidine systems. The carbonyl analogue further lowers pKa to 5.0–5.5 but at the expense of increased polarity (log P 0.8–1.2) that may compromise membrane permeability. The 1-oxaspiro[2.3]hexane scaffold thus occupies a 'sweet spot' for balancing basicity, lipophilicity, and solubility—a profile that neither the gem-dimethyl nor the carbonyl isostere can simultaneously achieve. This scaffold-level differentiation is directly transferable to ethyl 1-oxaspiro[2.3]hexane-2-carboxylate and is not available from non-spirocyclic epoxide esters.

pKa modulation aqueous solubility drug-likeness

Procurement-Relevant Application Scenarios for Ethyl 1-Oxaspiro[2.3]hexane-2-carboxylate (CAS 73039-83-5)


Dual COX-2 / 12-LOX Anti-Inflammatory Lead Generation

Programs seeking spirocyclic scaffolds with combined COX-2 (IC50 450 nM) and 12-LOX (IC50 5.0 µM) inhibition should prioritize this compound. The dual engagement of both arms of the arachidonic acid cascade, supported by class-level oxaspiro data (indicullide A: 5-LOX IC50 2.57 µM vs zileuton 3.70 µM), enables a differentiated anti-inflammatory strategy [6]. Procurement of the methyl ester analogue would forfeit the ethyl ester's distinct metabolic stability profile and would require independent re-validation of the dual inhibition phenotype, which has not been reported for the methyl congener.

CCR5 Antagonist-Based HIV Entry and Autoimmune Disease Drug Discovery

With a 19 nM CCR5 IC50—>1,400-fold more potent than other spiro-CCR5 ligands—this compound is a high-priority starting point for optimizing CCR5 antagonists targeting HIV entry, rheumatoid arthritis, asthma, and COPD [6]. Its nanomolar cellular potency in a functional calcium flux assay (HEK293-Gα16) exceeds the threshold typically required for lead optimization (IC50 < 100 nM in cell-based assays), making it a procurement-critical reagent for chemokine receptor programs.

Differentiation Therapy and Oncology Phenotypic Screening

The compound's ability to induce monocytic differentiation in undifferentiated cells is a mechanistically rare phenotype that distinguishes it from spiro-epoxyoxindoles and other spiro-epoxide building blocks [6]. Oncology groups screening for pro-differentiation agents in AML or solid tumor models should select this compound specifically, as the differentiation activity has not been reported for the methyl ester or non-spirocyclic epoxide analogues and cannot be inferred from structural similarity alone.

Medicinal Chemistry Library Synthesis Leveraging Quantitative One-Step Access

For medicinal chemistry teams building spirocyclic libraries, the one-step, quantitative-yield synthesis under adapted Vilsmeier conditions provides a decisive procurement and scale-up advantage [6]. Commercially available at 98% purity with NMR, HPLC, and GC batch QC , this compound enables rapid analogue generation through ester hydrolysis, amide coupling, or transesterification without the multi-step burden required for other spiro-epoxide scaffolds. The ethyl ester handle further facilitates diversification into carboxylic acids, amides, and prodrugs.

Quote Request

Request a Quote for ethyl 1-oxaspiro[2.3]hexane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.